N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-bromobenzamide
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Overview
Description
N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-bromobenzamide: is a complex organic compound characterized by its intricate structure, which includes a benzodioxole moiety, an indole derivative, and a bromobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-bromobenzamide typically involves multi-step organic reactions The process begins with the preparation of the benzodioxole and indole intermediates, followed by their coupling through a hydrazine linkage
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis efficiently. This includes using high-purity reagents, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology and Medicine: In medicinal chemistry, N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-bromobenzamide is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-bromobenzamide exerts its effects involves its interaction with specific molecular targets. The benzodioxole and indole moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis with different functional groups.
3-(5-Methoxy-2-{(1E)-2-[(Z)-(5-Phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate: Another complex organic compound with different structural features.
Uniqueness: N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-bromobenzamide is unique due to its combination of benzodioxole, indole, and bromobenzamide groups, which confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C25H19BrN4O5 |
---|---|
Molecular Weight |
535.3 g/mol |
IUPAC Name |
N-[2-[[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxyindol-3-yl]diazenyl]-2-oxoethyl]-3-bromobenzamide |
InChI |
InChI=1S/C25H19BrN4O5/c26-17-5-3-4-16(11-17)24(32)27-12-22(31)28-29-23-18-6-1-2-7-19(18)30(25(23)33)13-15-8-9-20-21(10-15)35-14-34-20/h1-11,33H,12-14H2,(H,27,32) |
InChI Key |
VMHHVPIOBICQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(=C3O)N=NC(=O)CNC(=O)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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